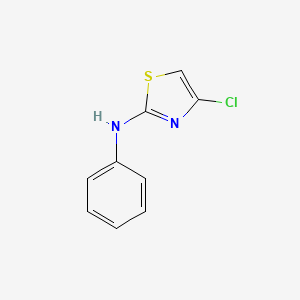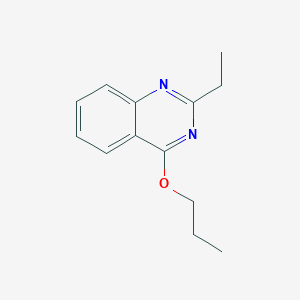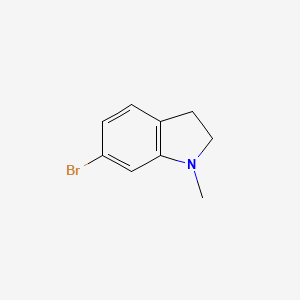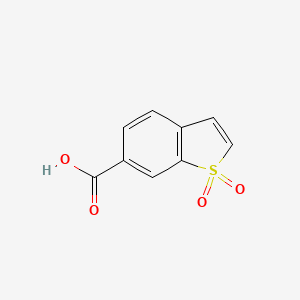
1,1-dioxo-1-benzothiophene-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-dioxo-1-benzothiophene-6-carboxylic acid is a chemical compound with the molecular formula C9H6O4S. It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound. This compound is known for its unique structure, which includes a benzene ring fused to a thiophene ring with a carboxylic acid group and two oxygen atoms attached to the sulfur atom, forming a sulfone group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dioxo-1-benzothiophene-6-carboxylic acid can be achieved through various methods. One common approach involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions. This method utilizes graphite felt electrodes under constant current electrolysis in an undivided electrolytic cell at room temperature, with Et4NPF6 as the electrolyte and HFIP/CH3NO2 as the co-solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the electrochemical synthesis method mentioned above could potentially be scaled up for industrial applications, given its efficiency and relatively mild reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-dioxo-1-benzothiophene-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol group.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alcohols (for esterification) or amines (for amidation) are commonly used under acidic or basic conditions.
Major Products Formed
Oxidation: Products may include sulfoxides or sulfones with additional oxygen atoms.
Reduction: Products include thiols or sulfides.
Substitution: Products include esters, amides, or other substituted derivatives.
Applications De Recherche Scientifique
1,1-dioxo-1-benzothiophene-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism of action of 1,1-dioxo-1-benzothiophene-6-carboxylic acid depends on its specific application. In biological systems, its derivatives may interact with various molecular targets, including enzymes and receptors, to exert their effects. The sulfone group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-dioxo-2,3-dihydro-1-benzothiophene-5-carboxylic acid: This compound has a similar structure but includes a dihydro modification, which affects its chemical properties and reactivity.
Benzo[b]thiophene-5-carboxylic acid 1,1-dioxide: Another closely related compound with similar functional groups but different substitution patterns.
Uniqueness
1,1-dioxo-1-benzothiophene-6-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its sulfone and carboxylic acid groups make it a versatile intermediate for various synthetic applications.
Propriétés
Numéro CAS |
1241392-47-1 |
|---|---|
Formule moléculaire |
C9H6O4S |
Poids moléculaire |
210.21 g/mol |
Nom IUPAC |
1,1-dioxo-1-benzothiophene-6-carboxylic acid |
InChI |
InChI=1S/C9H6O4S/c10-9(11)7-2-1-6-3-4-14(12,13)8(6)5-7/h1-5H,(H,10,11) |
Clé InChI |
IIKRQISNUTXLRU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CS2(=O)=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11890873.png)

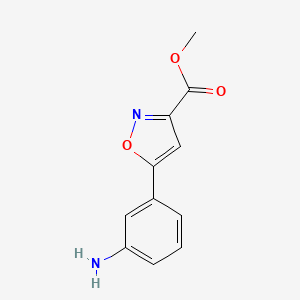


![2-[(1H-Indol-3-yl)methyl]cyclopentan-1-one](/img/structure/B11890898.png)
![1-Amino-3-methyl-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B11890912.png)
